2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide
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Overview
Description
2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide is a synthetic compound known for its diverse pharmacological properties. This compound belongs to the class of thiazole derivatives, which are known for their significant biological activities, including antimicrobial, antimalarial, and antileishmanial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction is often catalyzed by green catalysts such as vitamin B1, which offers favorable catalytic activity and reusability . The reaction conditions are generally mild, and the yields are high, making this method efficient and environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave irradiation and solvent-free conditions to enhance the reaction rate and yield. Catalysts such as H3[PW12O40]/SiO2 are used to promote the condensation reaction, resulting in high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, α, β-unsaturated carbonyl compounds, and various catalysts such as vitamin B1 and H3[PW12O40]/SiO2. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major products formed from these reactions include various substituted pyrazoles and thiazoles, which exhibit significant biological activities .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in Leishmania parasites . This inhibition leads to the disruption of cellular processes and ultimately the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazole-1-yl-methyl)pentane-3-ol
- 2-tert-Butyl-4-(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)-2-butanol
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide exhibits unique properties such as higher potency against specific pathogens and better stability under various conditions. Its diverse pharmacological activities make it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C18H19ClN4OS |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H19ClN4OS/c1-10-15(12(3)23(4)22-10)9-20-17(24)16-11(2)21-18(25-16)13-5-7-14(19)8-6-13/h5-8H,9H2,1-4H3,(H,20,24) |
InChI Key |
ODBSJRJCRIONHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCC3=C(N(N=C3C)C)C |
Origin of Product |
United States |
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